molecular formula C15H13N3O2S B5232230 1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B5232230
M. Wt: 299.3 g/mol
InChI Key: ZXPKUIKUNGWPRR-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring, a thiophene ring, and an ethyl-substituted phenyl group

Preparation Methods

The synthesis of 1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a such as the Suzuki or Stille coupling.

    Carboxylation: The carboxylic acid group can be introduced through a using carbon dioxide under basic conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include oxidized or reduced derivatives and substituted phenyl derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.

Mechanism of Action

The mechanism by which 1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.

    Materials Science: In organic semiconductors, the compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of the triazole and thiophene rings can enhance its conductivity and stability.

Comparison with Similar Compounds

1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds:

    1-(4-methylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a methyl group instead of an ethyl group on the phenyl ring, which may affect its steric and electronic properties.

    1-(4-ethylphenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a furan ring instead of a thiophene ring, which may influence its reactivity and stability.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties, making it suitable for various applications.

Properties

IUPAC Name

1-(4-ethylphenyl)-5-thiophen-2-yltriazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-2-10-5-7-11(8-6-10)18-14(12-4-3-9-21-12)13(15(19)20)16-17-18/h3-9H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPKUIKUNGWPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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